molecular formula C20H13FO3 B12548730 3-(4-Fluoro-2-hydroxyphenyl)-3-phenyl-2-benzofuran-1(3H)-one CAS No. 144654-37-5

3-(4-Fluoro-2-hydroxyphenyl)-3-phenyl-2-benzofuran-1(3H)-one

Cat. No.: B12548730
CAS No.: 144654-37-5
M. Wt: 320.3 g/mol
InChI Key: SSIIAIWFLDJMLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Fluoro-2-hydroxyphenyl)-3-phenyl-2-benzofuran-1(3H)-one is a complex organic compound that features a benzofuran core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluoro-2-hydroxyphenyl)-3-phenyl-2-benzofuran-1(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluoro and Hydroxy Groups: This step involves the selective fluorination and hydroxylation of the aromatic ring, which can be accomplished using reagents such as fluorine gas or hydrofluoric acid and hydroxylating agents like hydrogen peroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluoro-2-hydroxyphenyl)-3-phenyl-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, such as the reduction of the carbonyl group to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation Products: Formation of carbonyl derivatives.

    Reduction Products: Formation of hydroxyl derivatives.

    Substitution Products: Formation of various substituted benzofuran derivatives.

Scientific Research Applications

3-(4-Fluoro-2-hydroxyphenyl)-3-phenyl-2-benzofuran-1(3H)-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 3-(4-Fluoro-2-hydroxyphenyl)-3-phenyl-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The fluoro and hydroxy groups play a crucial role in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Fluoro-2-hydroxyphenyl)-3-phenyl-2-benzofuran-1(3H)-one is unique due to its benzofuran core structure combined with the fluoro and hydroxy substituents. This combination imparts distinct chemical properties and biological activities that are not commonly found in other similar compounds.

Properties

CAS No.

144654-37-5

Molecular Formula

C20H13FO3

Molecular Weight

320.3 g/mol

IUPAC Name

3-(4-fluoro-2-hydroxyphenyl)-3-phenyl-2-benzofuran-1-one

InChI

InChI=1S/C20H13FO3/c21-14-10-11-17(18(22)12-14)20(13-6-2-1-3-7-13)16-9-5-4-8-15(16)19(23)24-20/h1-12,22H

InChI Key

SSIIAIWFLDJMLV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)O2)C4=C(C=C(C=C4)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.